molecular formula C9H9BrN2O4 B2843807 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide CAS No. 1519917-98-6

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B2843807
CAS No.: 1519917-98-6
M. Wt: 289.085
InChI Key: GRINWUSYNUMATI-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O4 and a molecular weight of 289.08 g/mol . It is a derivative of benzamide, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups on the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-bromo-5-nitroaniline.

    Methoxylation: The nitro compound is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group, forming 3-bromo-N-methoxy-5-nitroaniline.

    Amidation: Finally, the methoxy-nitro compound is treated with methyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, with continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is utilized in various scientific research applications:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the combination of functional groups that provide a balance of electron-withdrawing and electron-donating properties.

Properties

IUPAC Name

3-bromo-N-methoxy-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINWUSYNUMATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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